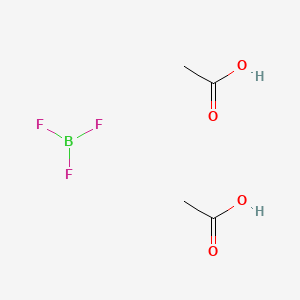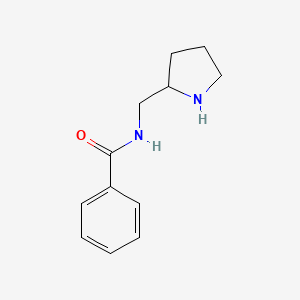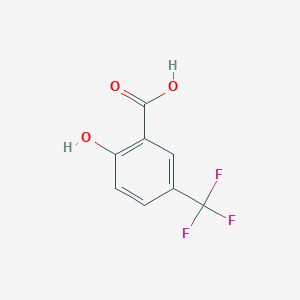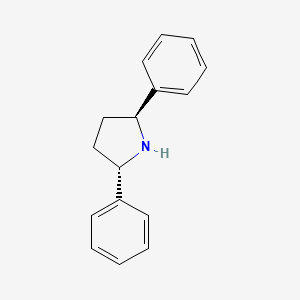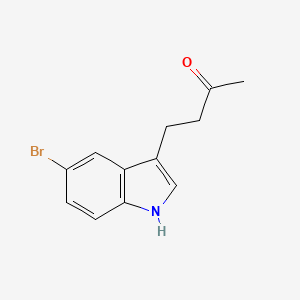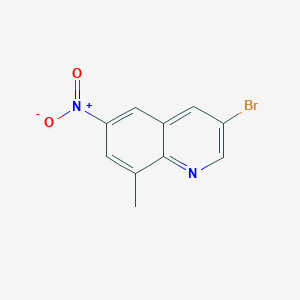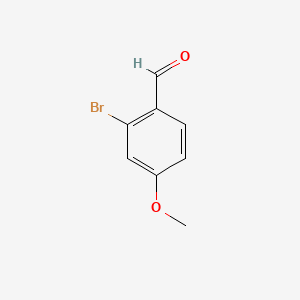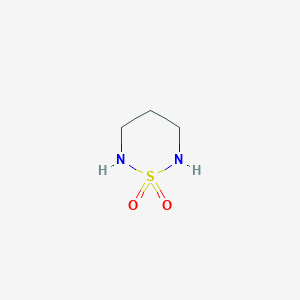
1,2,6-Thiadiazinane 1,1-dioxide
描述
1,2,6-Thiadiazinane 1,1-dioxide is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms within its ring structure.
作用机制
Target of Action
It is known that similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and modulation of ampa receptors and atp-sensitive potassium channels .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects . For instance, 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to modulate ATP-sensitive potassium channels and AMPA receptors .
Biochemical Pathways
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to affect various biochemical pathways related to their pharmacological activities .
Result of Action
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to have various pharmacological effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
生化分析
Biochemical Properties
1,2,6-Thiadiazinane 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. The interaction between this compound and aldose reductase results in the inhibition of the enzyme’s activity, which can have implications for conditions such as diabetic complications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the binding of this compound to aldose reductase involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate .
准备方法
Synthetic Routes and Reaction Conditions
1,2,6-Thiadiazinane 1,1-dioxide can be synthesized through several methods. One common approach involves the reaction of β-aminoethane sulfonamides with methylene donors such as dichloromethane, dibromomethane, and formaldehyde . The β-aminoethane sulfonamides are typically obtained through the Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by a sulfur (VI) fluoride exchange reaction with amines .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes this compound amenable to large-scale production.
化学反应分析
Types of Reactions
1,2,6-Thiadiazinane 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles to form substituted products.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom within the ring.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nitrosating agents, and electrophiles such as formaldehyde . Reaction conditions typically involve moderate temperatures and the presence of catalysts or activating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogen-substituted thiadiazinane dioxides, while cycloaddition reactions can produce more complex heterocyclic compounds .
科学研究应用
1,2,6-Thiadiazinane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been investigated for their potential as trypanocidal agents, showing activity against Trypanosoma cruzi.
Materials Science: The unique ring structure of this compound makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound’s ability to interact with biological molecules has led to studies on its potential as an antibacterial and anticancer agent.
相似化合物的比较
1,2,6-Thiadiazinane 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-Thiadiazinane 1,1-dioxide: This compound has a similar ring structure but differs in the position of the nitrogen and sulfur atoms.
1,2,4-Benzothiadiazine 1,1-dioxide: This compound contains a benzene ring fused to the thiadiazine ring, which can alter its chemical properties and applications.
1,2,6-Thiadiazine 1,1-dioxide: This compound has a similar ring structure but may have different substituents or functional groups.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various scientific applications.
属性
IUPAC Name |
1,2,6-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZRKXBWJKZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497077 | |
| Record name | 1lambda~6~,2,6-Thiadiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67104-89-6 | |
| Record name | 1lambda~6~,2,6-Thiadiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1lambda6,2,6-thiadiazinane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,2,6-Thiadiazinane 1,1-dioxide derivatives be used as building blocks for other chiral molecules?
A1: Yes, research suggests that chiral 1,3-diamines can be synthesized from this compound derivatives. A rhodium-catalyzed asymmetric arylation of six-membered this compound-type cyclic imines with arylboronic acids has been shown to produce highly optically active sulfamides (95-99% ee) []. These sulfamides can then be readily transformed into various chiral 1,3-diamines through simple functional group transformations.
Q2: What are the potential applications of this compound derivatives in materials science?
A2: Studies indicate that some this compound derivatives exhibit promising properties for non-linear optical (NLO) materials []. Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6–31G (d,p) level have shown that specific derivatives possess a high first hyperpolarizability (βtot), a key parameter for NLO materials. This suggests their potential use in optoelectronic devices.
Q3: How can the electron-donating ability of this compound derivatives be modified?
A3: The electron-donating ability of these compounds can be tuned by attaching different functional groups to the core structure. For example, linking a tetrathiafulvalene (TTF) unit to the this compound ring significantly influences its electrochemical properties []. The electron donor ability of these TTF-linked derivatives can be measured by cyclic voltammetry, allowing researchers to fine-tune their properties for specific applications.
Q4: What synthetic routes are available for synthesizing 1,2,6-Thiadiazinane 1,1-dioxides?
A4: One common approach involves the reaction of primary amines with specific reagents to form the cyclic sulfamide structure []. For example, reacting a primary amine with chlorosulfonyl isocyanate followed by tert-butyl alcohol generates an open-chain sulfamide. This intermediate can then be cyclized under basic conditions and deprotected to yield the desired this compound derivative [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


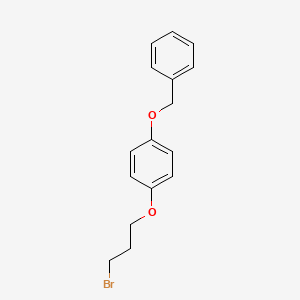
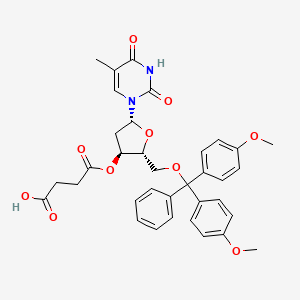
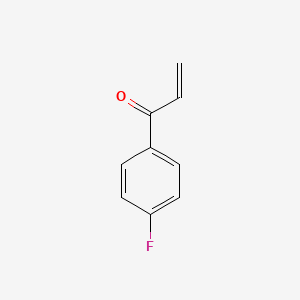
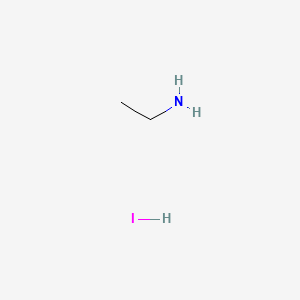
![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)
